(Z)-SU5614 is the specific (Z)-geometric isomer of a 5-chloro-substituted indolinone, a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). As a member of the 'SU' series of inhibitors, its core mechanism involves competing with ATP to block signaling through key pathways involved in angiogenesis and oncology, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][14] Its procurement and application are critically dependent on maintaining its defined Z-geometry, which is essential for its biological activity.
The defining feature of (Z)-SU5614 is the 'Z' configuration at the exocyclic double bond, which is critical for high-affinity binding within the ATP pocket of target kinases. This specific stereochemistry makes it functionally distinct from its (E)-isomer or from undefined isomeric mixtures. Studies on closely related analogs, including the parent compound SU5416 and the benchmark drug Sunitinib, demonstrate that exposure to light can cause conversion from the active (Z)-isomer to the inactive or significantly less active (E)-isomer.[1][14] Procuring the undefined compound or failing to handle the (Z)-isomer with appropriate light protection can lead to a dramatic loss of effective concentration, resulting in poor experimental reproducibility, misleading data, and failed assays. Therefore, substitution with an isomeric mixture, a generic analog without guaranteed geometry, or the (E)-isomer is unsuitable for quantitative and reproducible research.
Unlike procuring an undefined mixture, selecting (Z)-SU5614 provides control over the active agent's geometry, which is a critical variable for this class of inhibitors. Research on the direct precursor SU5416 shows that in solution, the active Z-isomer converts to the E-isomer upon light exposure but reverts in the dark.[1] For the closely related drug Sunitinib, this process is well-quantified: light exposure can convert over 40% of the active drug to its E-isomer, but this can be quantitatively reversed (99% reconversion) by heating the solution (e.g., 5 min at 70°C).[14] Procuring the defined (Z)-isomer allows for handling protocols (light protection, thermal reconversion) that ensure a consistent, active, and reproducible concentration in experimental assays.
| Evidence Dimension | Isomeric Purity & Handling |
| Target Compound Data | Defined (Z)-isomer configuration ensures maximum biological activity. |
| Comparator Or Baseline | Undefined mixtures or light-exposed solutions containing the less active (E)-isomer. |
| Quantified Difference | For Sunitinib, a close analog, up to 44% of the active Z-isomer can be lost to the E-isomer upon light exposure, a loss that is recoverable with proper procedure.[14] |
| Conditions | Aqueous/organic solutions exposed to ambient light during sample preparation and handling. |
This provides a direct protocol to mitigate lot-to-lot variability and ensure assay reproducibility, a critical procurement concern for concentration-sensitive kinase inhibition studies.
(Z)-SU5614 demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML), with a reported IC50 of 100 nM.[1] This positions it as an effective tool for studying FLT3-driven signaling pathways. While benchmark multi-kinase inhibitors like Sunitinib also target FLT3 (IC50 = 59 nM), (Z)-SU5614 provides a distinct profile, notably differing from its unchlorinated parent compound SU5416, which is primarily characterized by its activity against VEGFR and not typically prioritized for FLT3 inhibition.[2][14]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 100 nM (FLT3)[1] |
| Comparator Or Baseline | Sunitinib: 59 nM (FLT3)[14]; SU5416: Primarily a VEGFR inhibitor.[2] |
| Quantified Difference | Demonstrates specific, nanomolar potency against FLT3, comparable to established multi-kinase inhibitors. |
| Conditions | In vitro enzymatic kinase assays. |
For researchers focused specifically on FLT3 signaling, (Z)-SU5614 offers a well-defined, potent tool that is commercially available as a specific geometric isomer.
A key differentiator for (Z)-SU5614 is its demonstrated dual mechanism of action, making it more than a simple anti-angiogenic agent. In preclinical studies, it was shown to directly inhibit c-Kit, inducing growth arrest and apoptosis in c-Kit-expressing AML cells.[1] In the same series of experiments, it potently inhibited VEGF-induced endothelial cell sprouting, confirming its anti-angiogenic activity via VEGFR-2 inhibition.[1] This dual activity contrasts with its parent compound SU5416, which is primarily documented as a selective inhibitor of the VEGFR pathway.[14] This makes (Z)-SU5614 a specific tool for simultaneously targeting cancer cells and their supporting vasculature.
| Evidence Dimension | Mechanism of Action |
| Target Compound Data | Inhibits both c-Kit on AML cells (induces apoptosis) and VEGFR-2 on endothelial cells (inhibits sprouting).[1] |
| Comparator Or Baseline | SU5416: Primarily characterized as a selective VEGFR inhibitor.[14] |
| Quantified Difference | Qualitative difference in mechanism; (Z)-SU5614 possesses a dual-action profile not emphasized for its parent compound. |
| Conditions | In vitro AML cell lines (e.g., Kasumi-1, UT-7) and human endothelial cell sprouting assays.[1] |
This compound is the right choice for studies aiming to dissect the combined effects of direct tumor cell inhibition and anti-angiogenesis, a more complex biological question than can be answered with a purely anti-angiogenic tool.
For quantitative biochemical or cellular assays where inhibitor concentration is a critical parameter, such as generating dose-response curves or determining IC50 values. The defined (Z)-isomer of SU5614, combined with handling protocols to prevent or reverse E-isomer formation, allows for a precisely known concentration of the active species, reducing variability compared to using undefined analogs.[1][14]
Ideal for co-culture systems of AML cells and endothelial cells. The dual action of (Z)-SU5614 on both c-Kit (on AML cells) and VEGFR-2 (on endothelial cells) enables the study of simultaneous targeting of leukemic cell proliferation and the angiogenesis that supports the tumor microenvironment.[2]
As a potent, 100 nM inhibitor of FLT3, this compound is a suitable tool for investigating downstream signaling pathways, cellular proliferation, and apoptosis in AML cell lines that are dependent on or have mutations in FLT3.[13]